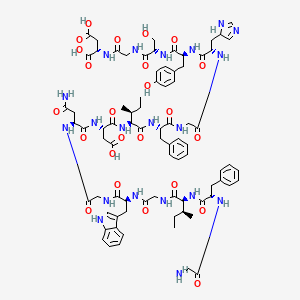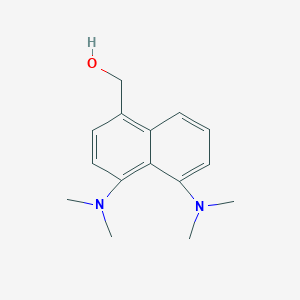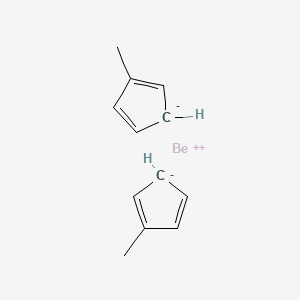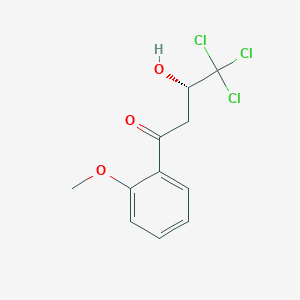
Nonacosane-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonacosane-2,3-dione is a β-diketone, a class of organic compounds characterized by the presence of two ketone groups separated by a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonacosane-2,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones . Another method includes the hydration of alkynones, where alkynes are converted to diketones using water and a catalyst . Additionally, decarboxylative coupling reactions can be employed to synthesize β-diketones by removing a carboxyl group from a precursor molecule .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. Catalytic methods, such as metal-based catalysis, are frequently used to enhance reaction efficiency and selectivity . Biocatalysis, which employs enzymes to catalyze chemical reactions, is also gaining popularity due to its environmentally friendly nature and high specificity .
Analyse Chemischer Reaktionen
Types of Reactions
Nonacosane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or alkanes.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ketone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted diketones, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nonacosane-2,3-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Nonacosane-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer research, the compound’s ability to induce apoptosis (programmed cell death) in cancer cells is of particular interest . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Nonacosane-2,3-dione can be compared with other β-diketones, such as:
Diacetyl (Butane-2,3-dione): Known for its buttery flavor, diacetyl is a simpler β-diketone with significant industrial applications.
Acetylacetone (2,4-Pentanedione): Widely used as a solvent and in the synthesis of metal complexes.
Tritriacontane-16,18-dione: A naturally occurring β-diketone with potential biological activities.
Uniqueness
This compound stands out due to its long carbon chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobicity and stability .
Eigenschaften
CAS-Nummer |
189898-30-4 |
|---|---|
Molekularformel |
C29H56O2 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
nonacosane-2,3-dione |
InChI |
InChI=1S/C29H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29(31)28(2)30/h3-27H2,1-2H3 |
InChI-Schlüssel |
UFIKRUYQLDPQDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



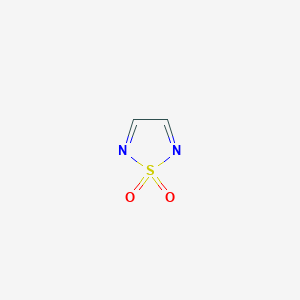
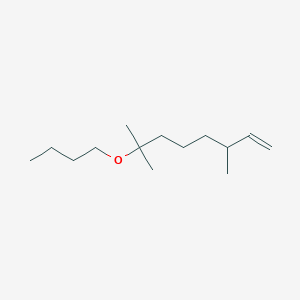
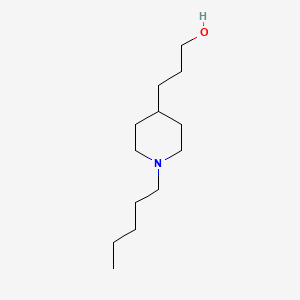
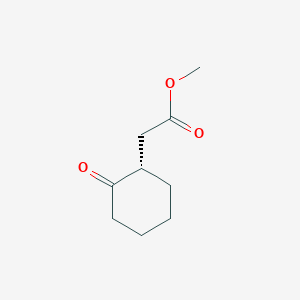
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
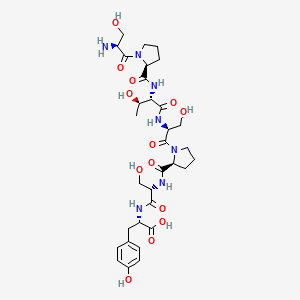
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
